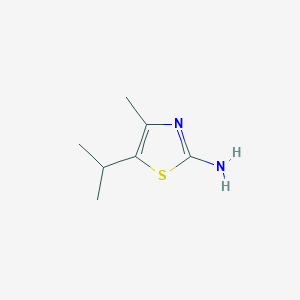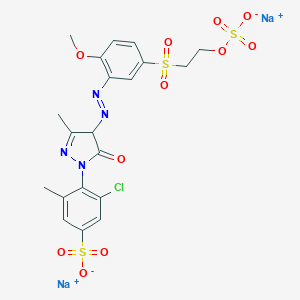
N-Methyl-N-nitroso-4-(phenylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-nitroso-4-(phenylazo)aniline, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research and development. MNPA is a diazo compound that has a nitroso group and a methyl group attached to the nitrogen atom. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and benzene.
Mecanismo De Acción
N-Methyl-N-nitroso-4-(phenylazo)aniline is a photoactive compound, meaning that it can absorb light and undergo a chemical reaction. The mechanism of action of N-Methyl-N-nitroso-4-(phenylazo)aniline involves the absorption of light by the phenylazo group, which causes the molecule to undergo a cis-trans isomerization. This isomerization can lead to changes in the electronic and optical properties of the molecule, which can be studied using spectroscopic techniques.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mutagenic compound in bacterial assays. N-Methyl-N-nitroso-4-(phenylazo)aniline has also been shown to induce DNA damage in human lymphocytes, suggesting that it may have genotoxic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-nitroso-4-(phenylazo)aniline in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a laboratory setting. N-Methyl-N-nitroso-4-(phenylazo)aniline also has a relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, N-Methyl-N-nitroso-4-(phenylazo)aniline is a potentially hazardous compound and should be handled with care. It is also important to note that N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its toxicity and potential health effects.
Direcciones Futuras
There are several potential future directions for research involving N-Methyl-N-nitroso-4-(phenylazo)aniline. One area of interest is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based probes for studying biological systems. N-Methyl-N-nitroso-4-(phenylazo)aniline has already been used as a probe for studying the surface structure of metal oxides, and it may have similar applications in the study of biological membranes and other systems. Another potential area of research is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based materials for use in optoelectronic devices. N-Methyl-N-nitroso-4-(phenylazo)aniline's unique photoactive properties make it a promising candidate for use in materials such as organic solar cells and light-emitting diodes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-nitroso-4-(phenylazo)aniline, and to determine its potential toxicity and health effects.
Métodos De Síntesis
N-Methyl-N-nitroso-4-(phenylazo)aniline can be synthesized through a diazotization reaction between aniline and sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N-methyl-N-nitrosourea to form N-Methyl-N-nitroso-4-(phenylazo)aniline. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Methyl-N-nitroso-4-(phenylazo)aniline has been used in various scientific research applications, particularly in the field of spectroscopy. Its unique chemical properties make it a useful tool for studying the interaction between light and matter. N-Methyl-N-nitroso-4-(phenylazo)aniline has been used as a probe molecule to investigate the surface structure of metal oxides and to study the electronic properties of organic semiconductors.
Propiedades
Número CAS |
16339-01-8 |
|---|---|
Nombre del producto |
N-Methyl-N-nitroso-4-(phenylazo)aniline |
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide |
InChI |
InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
YKCOXSGBLMSJLH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
SMILES canónico |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
Otros números CAS |
16339-01-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)




![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)


![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)



